molecular formula C26H20N2O4S B2873446 ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312605-06-4

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2873446
CAS No.: 312605-06-4
M. Wt: 456.52
InChI Key: UYWPAZDGHDPKGR-UHFFFAOYSA-N
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Description

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Cellular Effects

Related thiazole compounds have been shown to have significant effects on various types of cells . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related thiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate at different dosages in animal models have not been reported. Related thiazole compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related thiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

Related thiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride derivatives under reflux conditions in the presence of a base such as triethylamine. The reaction mixture is usually stirred in an organic solvent like ethanol or dichloromethane for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-32-25(31)23-21(17-9-5-3-6-10-17)27-26(33-23)28-24(30)20-15-13-19(14-16-20)22(29)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPAZDGHDPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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